molecular formula C14H15ClN2S B2471042 3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325304-96-8

3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2471042
CAS No.: 1325304-96-8
M. Wt: 278.8
InChI Key: NRIVTQFLVRNBIP-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a nitrogen- and sulfur-containing spirocyclic compound characterized by a 1,4-diazaspiro[4.5]decene backbone substituted with a 3-chlorophenyl group and a thione functional group. The compound’s spirocyclic architecture and chloro substitution suggest applications in medicinal chemistry, particularly as a scaffold for bioactive molecules .

Properties

IUPAC Name

3-(3-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2S/c15-11-6-4-5-10(9-11)12-13(18)17-14(16-12)7-2-1-3-8-14/h4-6,9H,1-3,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIVTQFLVRNBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC(=S)C(=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate then undergoes cyclization with a thiourea derivative under acidic conditions to yield the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

  • Molecular Formula : C₁₄H₁₅ClN₂S
  • Molecular Weight : 278.8 g/mol
  • CAS : 899926-57-9
  • Purity : ≥95%
  • Available in 250 mg and 1 g quantities .

Methoxyphenyl Derivative

3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

  • Molecular Formula : C₁₅H₁₈N₂OS
  • Molecular Weight : 274.38 g/mol
  • CAS : 52546-93-7
  • Purity : Lab-grade (exact purity unspecified)
  • Storage : Unspecified
  • Key Differences : The methoxy group reduces molecular weight compared to chloro derivatives and introduces electron-donating effects, which may influence solubility and metabolic stability. Priced at €385.00/100 mg .

Bromophenyl Derivatives

3-(4-Bromophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

  • Molecular Formula : C₁₄H₁₅BrN₂S
  • Molecular Weight : 323.25 g/mol
  • CAS : 899935-98-9
  • Purity : ≥95%
  • Storage : Unspecified
  • Key Differences : Bromine’s higher atomic weight and polarizability may enhance halogen bonding in biological targets. This compound is available from suppliers like Hairui Chemical .

Alkyl-Substituted Derivatives

8-tert-Butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

  • Molecular Formula : C₁₉H₂₆N₂S
  • Molecular Weight : 322.49 g/mol
  • CAS : 918544-98-6
  • Purity : Unspecified
  • Storage : Unspecified
  • This derivative is listed by Parchem Chemicals .

Dichlorophenyl Derivatives

3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

  • Molecular Formula : C₁₄H₁₄Cl₂N₂S
  • Molecular Weight : 313.25 g/mol (estimated)
  • CAS : 899912-50-6
  • Key Differences : Dual chloro substituents may enhance lipophilicity and target binding via synergistic electronic effects. Available in research quantities .

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Suppliers
3-(4-Chlorophenyl)-...-2-thione 4-Cl C₁₄H₁₅ClN₂S 278.8 899926-57-9 ≥95% Multiple
3-(4-Methoxyphenyl)-...-2-thione 4-OCH₃ C₁₅H₁₈N₂OS 274.38 52546-93-7 Lab-grade Apollo Scientific
3-(4-Bromophenyl)-...-2-thione 4-Br C₁₄H₁₅BrN₂S 323.25 899935-98-9 ≥95% Hairui Chemical
8-tert-Butyl-3-(4-methylphenyl)-...-2-thione 4-CH₃, tert-butyl C₁₉H₂₆N₂S 322.49 918544-98-6 Unspecified Parchem Chemicals
3-(2,4-Dichlorophenyl)-...-2-thione 2,4-Cl₂ C₁₄H₁₄Cl₂N₂S 313.25 (estimated) 899912-50-6 Unspecified Research suppliers

Key Findings and Implications

Substituent Effects :

  • Chlorine vs. Bromine : Bromine’s larger atomic size may enhance halogen bonding but reduce solubility compared to chlorine.
  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) could improve solubility, whereas chloro groups (electron-withdrawing) may enhance binding to electron-rich biological targets.
  • Steric Effects : Bulky substituents like tert-butyl improve metabolic stability but may hinder target engagement .

Commercial Availability :

  • Chlorophenyl and bromophenyl derivatives are more widely available, reflecting their utility in drug discovery .

Research Gaps :

  • Direct data on the 3-chlorophenyl isomer is absent in the provided evidence, necessitating further studies to elucidate its unique properties.

Biological Activity

3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a heterocyclic compound notable for its unique spirocyclic structure, which incorporates nitrogen and sulfur atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclooxygenase enzymes COX-1 and COX-2, which are crucial in the inflammatory response.

Chemical Structure and Properties

The molecular formula of this compound is C14H15ClN2SC_{14}H_{15}ClN_2S with a molecular weight of approximately 270.80 g/mol. The presence of the chlorophenyl substituent enhances its interaction with biological targets, making it a subject of interest in drug design.

The primary mechanism of action for this compound involves the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis. Prostaglandins are mediators of inflammation and pain, thus suggesting that this compound could be beneficial in treating inflammatory conditions and pain management.

Inhibition of Cyclooxygenase Enzymes

Research indicates that this compound effectively inhibits both COX-1 and COX-2 enzymes. This inhibition is significant as it can lead to decreased inflammation and pain relief. The compound's IC50 values for COX inhibition are critical for determining its therapeutic potential.

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer properties. Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating that further studies on this compound could reveal significant anticancer activities .

Comparative Analysis with Similar Compounds

Compound Name Structural Features Notable Activities
3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thioneDifferent spiro structure; additional nitrogen atomsPotential anticancer properties
Spiropyrimidine-2-thione derivativesSimilar thione functionalityAntimicrobial activity
Spiroindole and spirooxindole scaffoldsDifferent core structuresDiverse biological activities

The unique combination of diaza and thione functionalities within the spirocyclic framework of this compound imparts distinct chemical reactivity compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Anti-inflammatory Studies : Research has demonstrated that compounds with similar structures can significantly reduce inflammation markers in vitro and in vivo models.
  • Cytotoxicity Assessments : Investigations into related diazaspiro compounds have shown selective cytotoxic effects against melanoma cells, suggesting that this compound may also exhibit similar properties.

Future Directions

Given its promising biological activity, future research should focus on:

  • In-depth Mechanistic Studies : Understanding the detailed interactions at the molecular level with COX enzymes and other biological targets.
  • In Vivo Efficacy : Conducting animal studies to evaluate the therapeutic potential and safety profile.
  • Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance potency and selectivity against specific targets.

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